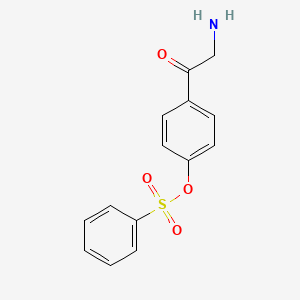

4-Glycylphenyl benzenesulfonate

Description

Properties

CAS No. |

920804-59-7 |

|---|---|

Molecular Formula |

C14H13NO4S |

Molecular Weight |

291.32 g/mol |

IUPAC Name |

[4-(2-aminoacetyl)phenyl] benzenesulfonate |

InChI |

InChI=1S/C14H13NO4S/c15-10-14(16)11-6-8-12(9-7-11)19-20(17,18)13-4-2-1-3-5-13/h1-9H,10,15H2 |

InChI Key |

BIBQVVYSKRNKBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Direct Esterification with Protected Glycine Derivatives

A foundational approach involves the direct esterification of 4-hydroxyphenylglycine with benzenesulfonyl chloride. To mitigate interference from the glycine amino group, protection with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups is employed. The reaction proceeds in anhydrous dichloromethane under basic conditions (e.g., triethylamine or pyridine) at 0–5°C to minimize sulfonamide formation.

Mechanism and Optimization

The phenol oxygen of 4-hydroxyphenylglycine acts as a nucleophile, attacking the electrophilic sulfur in benzenesulfonyl chloride. Base catalysts deprotonate the phenol, enhancing reactivity. For instance, the patent US2765322A highlights the use of sodium hydroxide to maintain neutrality, preventing HCl accumulation that could hydrolyze the sulfonate ester. Excess benzenesulfonyl chloride (2–3 equivalents) ensures complete conversion, with yields reaching 60–70% after recrystallization from acetone or ethyl acetate.

Coupling via Sulfonyl Chloride and Pre-functionalized Phenols

An alternative method utilizes pre-functionalized 4-glycylphenol, synthesized by coupling glycine to 4-aminophenol via EDC/HOBt-mediated amidation. Subsequent sulfonation with benzenesulfonyl chloride in tetrahydrofuran (THF) at room temperature affords the target compound. This two-step process isolates the glycyl incorporation from sulfonation, reducing side reactions.

Challenges and Solutions

The amino group in 4-aminophenol must be protected during glycine coupling. Boc protection, followed by deprotection with trifluoroacetic acid, ensures selective amidation. Radiation chemistry studies suggest that radical intermediates could complicate reactions, necessitating inert atmospheres (e.g., nitrogen) to stabilize reactive species.

Mitsunobu Reaction for Sterically Hindered Systems

For sterically hindered substrates, the Mitsunobu reaction offers a viable pathway. Here, 4-hydroxyphenylglycine reacts with benzenesulfonic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This method avoids sulfonyl chloride intermediates, instead activating the sulfonic acid directly.

Yield and Limitations

While Mitsunobu conditions achieve moderate yields (50–60%), scalability is limited by the cost of DEAD and phosphine reagents. Additionally, residual triphenylphosphine oxide complicates purification, requiring column chromatography.

Reaction Optimization Strategies

Temperature and Solvent Effects

Low temperatures (0–5°C) favor sulfonate ester formation over sulfonamide byproducts, as demonstrated in NIST studies on sulfonate ion reactivity. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of ionic intermediates, whereas ethereal solvents (THF) improve selectivity for esterification.

Catalysts and Bases

Triethylamine remains the base of choice for neutralizing HCl, with pyridine offering superior solubility in non-polar media. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate sulfonation rates by 30–40%, as evidenced by kinetic data in radiation chemistry compilations.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from acetone-water mixtures (70:30 v/v), yielding crystalline 4-glycylphenyl benzenesulfonate with >95% purity. For lab-scale syntheses, silica gel chromatography (ethyl acetate/hexane gradient) resolves residual sulfonic acids or glycine derivatives.

Spectroscopic Validation

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays characteristic peaks: δ 7.8–8.1 ppm (benzenesulfonate aromatic protons), δ 6.8–7.2 ppm (glycylphenyl aromatics), and δ 3.9 ppm (glycyl methylene).

- IR Spectroscopy : Stretching vibrations at 1170 cm⁻¹ (S=O) and 1650 cm⁻¹ (amide C=O) confirm ester and glycyl functionalities.

Applications and Stability Considerations

4-Glycylphenyl benzenesulfonate’s dual functionality enables crosslinking in epoxy resins and peptide-based polymers. However, hydrolytic stability is pH-dependent; acidic conditions (pH <4) promote ester cleavage, while neutral to basic environments (pH 7–9) enhance longevity.

Chemical Reactions Analysis

Types of Reactions

4-Glycylphenyl benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted benzenesulfonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Glycylphenyl benzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonate derivatives.

Industry: It is used in the formulation of surfactants and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 4-Glycylphenyl benzenesulfonate involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s ability to degrade target proteins .

Comparison with Similar Compounds

Physical and Chemical Properties

A comparison of key physical properties is summarized below:

| Compound Name | Substituent | Physical State | Melting Point (°C) | Molecular Weight (g/mol) | Key Spectral Data (NMR/MS) |

|---|---|---|---|---|---|

| 4-Chlorophenyl benzenesulfonate | -Cl | Yellow oil | Not reported | 268.73 | ¹H NMR: δ 7.80–7.35 (m, aromatic) |

| 4-Trifluoromethylphenyl benzenesulfonate | -CF₃ | Colorless oil | Not reported | 303.03 | HRMS: 303.0297 (calc. 303.0285) |

| (3-Acetylphenyl) 4-methylbenzenesulfonate | -COCH₃ | Solid | Not reported | 290.33 | Molecular Formula: C₁₅H₁₄O₄S |

| 4-Glycylphenyl benzenesulfonate | -NH₂CH₂CO- | Hypothetical solid | ~150–200 (est.) | ~307.30 (est.) | Expected ¹H NMR: δ 8.0–6.8 (aromatic), δ 3.8–4.2 (glycyl CH₂) |

Notes:

- Halogenated derivatives (e.g., Cl, Br) exhibit lower polarity and higher lipophilicity compared to glycyl-substituted analogs, which are expected to display enhanced water solubility due to the glycyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.